molecular formula C12H19ClFN5 B15111122 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

Cat. No.: B15111122
M. Wt: 287.76 g/mol
InChI Key: KYKNAOCPYKLVMP-UHFFFAOYSA-N
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Description

This compound features two substituted pyrazole rings connected via a methanamine linker. The left pyrazole ring is substituted with methyl groups at the 1- and 4-positions, while the right pyrazole bears a 2-fluoroethyl group at the 1-position and a methylene group (from methanamine) at the 4-position.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13;/h5,7,9,14H,3-4,6,8H2,1-2H3;1H

InChI Key

KYKNAOCPYKLVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole rings, followed by their functionalization and coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Functionalization: The pyrazole rings are then functionalized with appropriate substituents, such as methyl and fluoroethyl groups, through alkylation reactions.

    Coupling: The final step involves coupling the functionalized pyrazole rings using a suitable linker, such as methanamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound can serve as a probe for studying biological processes involving pyrazole-containing molecules.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine (Target) C₁₃H₂₁FN₅ 266.34 1,4-Dimethyl pyrazole; 2-Fluoroethyl pyrazole High lipophilicity due to fluorine; potential metabolic stability
1-{1-Methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride (Enamine Ltd) C₁₁H₂₃N₃O₂·2HCl 327.25 Morpholin-4-yl; dihydrochloride salt Enhanced water solubility; polar morpholine group for H-bonding
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine (CymitQuimica) C₉H₁₇N₃O 183.25 1,5-Dimethyl pyrazole; methoxyethyl Methoxy group increases polarity; discontinued due to synthesis/stability issues

Key Observations:

Substituent Effects: Fluorine (Target): The 2-fluoroethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the methoxyethyl group in CymitQuimica’s compound. Fluorine also reduces metabolic degradation by cytochrome P450 enzymes . Morpholine (Enamine): The morpholin-4-yl group introduces polarity, improving aqueous solubility. Its dihydrochloride salt form further enhances bioavailability .

Structural Implications :

  • The 1,4-dimethyl substitution on the target’s pyrazole may confer steric hindrance, affecting binding to target receptors. In contrast, the 1,5-dimethyl isomer in CymitQuimica’s compound could alter spatial orientation .
  • The methanamine linker in the target compound allows conformational flexibility, whereas rigid linkers (e.g., morpholine in Enamine’s compound) may restrict binding modes .

Synthetic Challenges :

  • The 2-fluoroethyl group in the target compound requires specialized fluorination techniques, increasing synthesis complexity. Enamine’s morpholine derivative involves multi-step functionalization, while CymitQuimica’s methoxyethyl analog faced scalability issues .

Research Findings and Implications

  • Pharmacokinetics : Fluorinated pyrazoles like the target compound are prioritized in CNS drug development due to their stability and lipophilicity. Enamine’s morpholine derivative, however, is more suited for peripheral targets requiring high solubility .
  • Structural Analysis : X-ray crystallography using SHELX software could resolve conformational differences between these compounds, aiding in rational drug design .
  • SAR Studies : Subtle substituent changes (e.g., fluorine vs. methoxy) significantly impact receptor affinity and toxicity profiles, warranting systematic structure-activity relationship (SAR) exploration.

Q & A

What are the recommended synthetic routes for 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Pyrazole Formation: Use cyclocondensation of hydrazines with diketones or β-ketoesters to construct the pyrazole rings. For fluorinated intermediates, introduce 2-fluoroethyl groups via nucleophilic substitution (e.g., using 2-fluoroethyl tosylate) .

Methanamine Linkage: Employ reductive amination or alkylation reactions to connect the pyrazole moieties. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Final Characterization: Validate purity and structure using HPLC (>95% purity) and LC-MS (to confirm molecular ion peaks).

How can researchers optimize reaction conditions to improve yields of fluorinated pyrazole intermediates?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for fluorination steps to enhance nucleophilicity.
  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve 2-fluoroethyl group incorporation .
  • Computational Guidance: Apply density functional theory (DFT) to predict transition-state energies for fluorination reactions, reducing trial-and-error experimentation .
  • Reaction Monitoring: Track progress via in-situ FT-IR to detect intermediate formation and adjust reaction times dynamically.

What spectroscopic techniques are essential for characterizing this compound’s structure?

Level: Basic
Methodological Answer:
Key techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for pyrazole ring protons (δ 6.5–8.0 ppm) and fluoroethyl groups (δ 4.5–5.0 ppm for -CH2F). Compare with computed chemical shifts using software like ACD/Labs .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+ ion).
  • IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹) .

How should conflicting NMR data between theoretical predictions and experimental results for the fluoroethyl group be resolved?

Level: Advanced
Methodological Answer:
Address discrepancies through:

  • X-ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., fluoroethyl orientation) .
  • Dynamic NMR Studies: Analyze temperature-dependent splitting of -CH2F protons to assess rotational barriers.
  • DFT Refinement: Recalculate chemical shifts with solvent corrections (PCM model) and compare with experimental data .

What biological screening models are appropriate for initial evaluation of this compound’s bioactivity?

Level: Basic
Methodological Answer:
Prioritize:

  • Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination) .
  • Cancer Cell Lines: Use MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC50 values).
  • Kinase Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity .

What strategies mitigate off-target effects observed in kinase inhibition studies involving this compound?

Level: Advanced
Methodological Answer:
Mitigation approaches:

  • Selectivity Profiling: Use broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target hits.
  • Structure-Activity Relationship (SAR): Modify the methanamine linker or pyrazole substituents to enhance selectivity. For example, replace methyl groups with bulkier tert-butyl moieties .
  • Molecular Dynamics Simulations: Model binding interactions with target vs. off-target kinases to guide rational design .

How does the fluoroethyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Level: Advanced
Methodological Answer:
Key impacts:

  • Lipophilicity: Measure LogP values (e.g., shake-flask method) to assess enhanced membrane permeability from fluorine’s hydrophobic effects .
  • Metabolic Stability: Conduct liver microsome assays (human/rat) to compare oxidation rates. Fluorine often reduces CYP450-mediated metabolism .
  • Plasma Protein Binding: Use equilibrium dialysis to quantify binding affinity changes induced by fluorination.

What computational approaches predict the regioselectivity of nucleophilic additions to the pyrazole rings?

Level: Advanced
Methodological Answer:
Regioselectivity analysis methods:

  • Fukui Indices: Calculate electrophilic (f⁻) and nucleophilic (f⁺) indices to identify reactive sites on the pyrazole rings .
  • Molecular Orbital Analysis: Use HOMO/LUMO surfaces (Gaussian software) to visualize electron-rich regions prone to attack.
  • Reaction Path Sampling: Apply nudged elastic band (NEB) methods to map energy barriers for competing pathways .

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